molecular formula C19H16N4O3S B2773765 N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide CAS No. 396720-57-3

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide

Cat. No.: B2773765
CAS No.: 396720-57-3
M. Wt: 380.42
InChI Key: UOTZHBHARDBPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a synthetic organic compound featuring a complex molecular architecture that integrates a dihydrothienopyrazole core substituted with a 2-methylphenyl group and a 3-nitrobenzamide moiety. This structure places it within a class of chemicals known as benzanilides, which are recognized in medicinal chemistry as "privileged structures" due to their ability to bind to a wide variety of biological targets and their presence in compounds with a broad spectrum of activities . While specific biological data for this exact molecule may be limited, structural analogs and related pyrazole-thieno derivatives are frequently investigated as key intermediates and scaffolds in drug discovery efforts . For instance, closely related compounds have been developed and studied for their potential as inhibitors of various enzymes, including kinase targets . The presence of the nitro group and the benzamide linkage also makes this compound a valuable precursor for further chemical transformations, such as reduction or functional group interconversion, to generate libraries of novel molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-5-2-3-8-17(12)22-18(15-10-27-11-16(15)21-22)20-19(24)13-6-4-7-14(9-13)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTZHBHARDBPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a thienopyrazole intermediate, followed by nitration and subsequent amide formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, leading to effective inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide stands out due to its specific thienopyrazole core and nitrobenzamide functional group, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications, particularly in medicinal chemistry and materials science .

Biological Activity

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the thienopyrazole class and exhibits a unique structural configuration that is believed to contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C15H15N3O3SC_{15}H_{15}N_{3}O_{3}S, with a molecular weight of 315.36 g/mol. The structure consists of a thieno[3,4-c]pyrazole core linked to a nitrobenzamide moiety, which is essential for its biological activity.

Biological Activities

Research indicates that compounds in the thienopyrazole class exhibit various biological activities, including:

  • Antitumor Activity : Thienopyrazoles have shown promising results as potential anticancer agents. Studies have indicated that derivatives can inhibit key signaling pathways involved in cancer progression, such as BRAF(V600E) and EGFR pathways .
  • Anti-inflammatory Properties : Some thienopyrazole derivatives demonstrate significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
  • Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies suggest that it may possess moderate to high activity against certain bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Thieno[3,4-c]pyrazole Core : This core structure is crucial for the interaction with biological targets such as kinases.
  • Nitro Group : The presence of the nitro group enhances the compound's ability to form hydrogen bonds with target proteins, potentially increasing its binding affinity.
  • Methylphenyl Substituent : The 2-methylphenyl group may influence lipophilicity and cellular uptake.

Case Studies and Research Findings

Several studies have explored the biological activities of thienopyrazole derivatives:

  • Antitumor Activity : A study demonstrated that derivatives with modifications on the thieno[3,4-c]pyrazole core exhibited IC50 values in the low micromolar range against cancer cell lines, indicating strong antitumor potential .
  • Anti-inflammatory Activity : In a model of lipopolysaccharide (LPS)-induced inflammation, compounds similar to this compound significantly reduced levels of nitric oxide and TNF-α production in macrophages.
  • Antimicrobial Activity : In vitro tests against Staphylococcus aureus showed that certain thienopyrazole derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as antimicrobial agents.

Table of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInhibition of BRAF(V600E) and EGFR
Anti-inflammatoryInhibition of nitric oxide and cytokine production
AntimicrobialDisruption of bacterial cell membrane integrity

Q & A

Q. What are the optimal synthetic routes for N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with cyclization to form the thieno[3,4-c]pyrazole core, followed by functionalization with nitrobenzamide and methylphenyl groups. Key steps include:

  • Cyclocondensation of thiophene derivatives with hydrazines under reflux (e.g., in ethanol or DMF) .
  • Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 2-methylphenyl and nitrobenzamide moieties . Optimization requires precise control of temperature, solvent polarity, and catalysts (e.g., Pd for cross-coupling). Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Essential techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ring fusion .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected m/z ~408.48 for analogous derivatives) .
  • X-ray crystallography (if crystals are obtainable) to resolve bond lengths and angles in the fused thienopyrazole system .
  • HPLC with UV/Vis detection to assess purity (>95% recommended for biological assays) .

Q. How does the nitro group at the benzamide position influence the compound’s stability and reactivity?

The nitro group enhances electrophilicity, making the compound prone to reduction (e.g., to an amine under catalytic hydrogenation) or nucleophilic aromatic substitution. Stability studies in aqueous buffers (pH 4–9) show degradation at extreme pH due to hydrolysis of the amide bond . Accelerated stability testing (40°C/75% RH) is recommended for long-term storage .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with active sites, leveraging the nitro group’s electron-withdrawing effects to predict hydrogen bonding or π-π stacking .
  • Molecular dynamics simulations (GROMACS) assess binding stability over time, focusing on conformational changes in the thienopyrazole core .
  • QSAR models correlate substituent electronic parameters (Hammett σ) with inhibitory activity against specific enzymes .

Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo assays) be resolved for this compound?

  • Metabolite profiling (LC-MS/MS) identifies active or inhibitory metabolites that may explain discrepancies .
  • Plasma protein binding assays (equilibrium dialysis) quantify free fractions to adjust in vitro IC₅₀ values for physiological relevance .
  • Tissue distribution studies (radiolabeled tracer) assess bioavailability and target engagement in vivo .

Q. What methodologies elucidate the compound’s mechanism of action in modulating oxidative stress pathways?

  • ROS/RNS detection assays (DCFH-DA, Griess reagent) in cell cultures quantify reactive species scavenging .
  • Western blotting evaluates downstream effects on Nrf2, HO-1, or SOD expression .
  • Electrochemical studies (cyclic voltammetry) measure redox potentials to correlate structure with antioxidant capacity .

Methodological Considerations

Q. Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
LogP (octanol-water)~3.2 (calculated via ChemAxon)
Solubility (DMSO)>10 mM (experimental)
Melting Point215–220°C (DSC)
pKa (amide NH)~9.5 (potentiometric titration)

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseSolution
De-nitro derivativesOver-reduction during couplingUse milder reductants
Ring-opened thiophenesAcidic hydrolysisNeutral pH conditions
Dimethylphenyl isomersPoor regioselectivityOptimize catalyst load

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.